![molecular formula C18H18N8O B2741775 (E)-1-(4-(6-(1H-1,2,4-三唑-1-基)吡啶并[3-yl]哌啶-1-基)-3-(吡啶-3-基)丙-2-烯-1-酮 CAS No. 1798401-53-2](/img/structure/B2741775.png)
(E)-1-(4-(6-(1H-1,2,4-三唑-1-基)吡啶并[3-yl]哌啶-1-基)-3-(吡啶-3-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H18N8O and its molecular weight is 362.397. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗组胺药和抗炎应用
一项研究重点介绍了三唑并[1, 5-b]哒嗪和咪唑并[1, 2-b]哒嗪的合成和评估,展示了抗组胺药活性和对嗜酸性粒细胞浸润的抑制作用。值得注意的是,一种被确定为 TAK-427 的化合物显示出抗组胺药和抗炎活性,使其成为治疗特应性皮炎和过敏性鼻炎的候选药物 (Gyoten 等,2003)。
抗糖尿病药物开发
对三唑并吡哒嗪-6-基取代哌嗪的研究揭示了它们作为抗糖尿病药物的潜力,通过二肽基肽酶-4 (DPP-4) 抑制。这项研究强调了这些化合物在开发糖尿病新疗法中的重要性,重点介绍了它们的强抑制潜力和促胰岛素活性 (Bindu 等,2019)。
分子对接和生物活性筛选
另一项研究合成了新型吡啶和稠合吡啶衍生物,对它们进行针对 GlcN-6-P 合酶作为靶蛋白的计算机分子对接筛选。这项研究证明了这些化合物在抗菌和抗氧化活性中的效用,表明在医学和生化研究中具有广泛的潜在应用 (Flefel 等,2018)。
雄激素受体下调用于前列腺癌治疗
一项具体研究详细介绍了 AZD3514 的发现,这是一种小分子雄激素受体下调剂,显示出治疗晚期前列腺癌的希望。该化合物的开发说明了相关化学结构在靶向激素受体以控制癌症生长和扩散中的应用 (Bradbury 等,2013)。
属性
IUPAC Name |
(E)-3-pyridin-3-yl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c27-18(6-3-15-2-1-7-19-12-15)25-10-8-24(9-11-25)16-4-5-17(23-22-16)26-14-20-13-21-26/h1-7,12-14H,8-11H2/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJQQYGXYZGYJF-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)/C=C/C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。